molecular formula C10H15ClN2O B6260197 [5-chloro-6-(2-methylpropoxy)pyridin-3-yl]methanamine CAS No. 1248824-91-0

[5-chloro-6-(2-methylpropoxy)pyridin-3-yl]methanamine

Cat. No.: B6260197
CAS No.: 1248824-91-0
M. Wt: 214.7
InChI Key:
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Description

[5-chloro-6-(2-methylpropoxy)pyridin-3-yl]methanamine: is an organic compound with the molecular formula C10H15ClN2O It features a pyridine ring substituted with a chlorine atom, a methanamine group, and a 2-methylpropoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [5-chloro-6-(2-methylpropoxy)pyridin-3-yl]methanamine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 5-chloro-3-pyridinecarboxaldehyde.

    Formation of the Intermediate: The aldehyde is reacted with 2-methylpropanol in the presence of an acid catalyst to form the corresponding 2-methylpropoxy derivative.

    Amination Reaction: The intermediate is then subjected to reductive amination using ammonia or a primary amine under reducing conditions (e.g., hydrogen gas with a palladium catalyst) to yield the final product.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized for temperature, pressure, and catalyst concentration to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, leading to the formation of corresponding oximes or nitriles.

    Reduction: Reduction of the pyridine ring can yield piperidine derivatives.

    Substitution: The chlorine atom on the pyridine ring can be substituted with various nucleophiles, such as amines or thiols, to create a wide range of derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as sodium azide or thiourea under basic conditions.

Major Products:

    Oxidation: Oximes, nitriles.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted pyridines depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in organic reactions.

    Material Science: It can be incorporated into polymers to modify their properties, such as thermal stability and mechanical strength.

Biology and Medicine:

    Pharmacology: The compound is investigated for its potential as a pharmaceutical intermediate. Its derivatives may exhibit biological activity, such as antimicrobial or anti-inflammatory properties.

    Biochemical Research: It can be used as a probe to study enzyme interactions and receptor binding due to its structural features.

Industry:

    Agrochemicals: The compound may serve as a precursor for the synthesis of herbicides or insecticides.

    Dyes and Pigments: It can be used in the synthesis of dyes due to its ability to form stable colored complexes with metals.

Mechanism of Action

The mechanism by which [5-chloro-6-(2-methylpropoxy)pyridin-3-yl]methanamine exerts its effects depends on its specific application:

    Pharmacological Action: If used as a drug, it may interact with specific receptors or enzymes, altering their activity. The methanamine group can form hydrogen bonds with biological targets, while the pyridine ring can participate in π-π interactions.

    Catalytic Action: As a ligand, it can coordinate to metal centers, influencing the electronic properties of the metal and thereby affecting the catalytic activity.

Comparison with Similar Compounds

    [5-chloro-6-(2-methylpropoxy)pyridin-2-yl]methanamine: Similar structure but with the methanamine group at a different position.

    [5-chloro-6-(2-ethylpropoxy)pyridin-3-yl]methanamine: Similar structure but with an ethyl group instead of a methyl group.

Uniqueness:

    Positional Isomerism: The position of the methanamine group on the pyridine ring can significantly affect the compound’s reactivity and interaction with biological targets.

    Substituent Effects: The presence of the 2-methylpropoxy group can influence the compound’s lipophilicity and steric properties, making it unique compared to its analogs.

This detailed overview provides a comprehensive understanding of [5-chloro-6-(2-methylpropoxy)pyridin-3-yl]methanamine, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

CAS No.

1248824-91-0

Molecular Formula

C10H15ClN2O

Molecular Weight

214.7

Purity

84

Origin of Product

United States

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